Lithium trisiamylborohydride

Catalog No.
S1903812
CAS No.
60217-34-7
M.F
C15H33BLi
M. Wt
231.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trisiamylborohydride

CAS Number

60217-34-7

Product Name

Lithium trisiamylborohydride

Molecular Formula

C15H33BLi

Molecular Weight

231.2 g/mol

InChI

InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1

InChI Key

MRVNICVEIPIESV-UHFFFAOYSA-N

SMILES

[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C

Canonical SMILES

[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C

Organic Synthesis

  • Reduction of Carbonyl Compounds: LiEt3BH effectively reduces various carbonyl functionalities (aldehydes, ketones, esters, amides) to their corresponding alcohols. This makes it a crucial tool for constructing carbon-oxygen single bonds in organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):
  • Hydroboration-Oxidation: LiEt3BH plays a key role in the hydroboration-oxidation reaction sequence. This two-step process allows for the regiospecific introduction of an alcohol group at a specific double bond within a molecule. Source: Advanced Organic Chemistry by Francis A. Carey and Robert M. Giuliano (6th Edition, Chapter 5):
  • Reductive Amination: LiEt3BH can be used for reductive amination, a reaction that converts carbonyl compounds (aldehydes and ketones) into amines. This reaction is particularly useful for synthesizing complex molecules containing nitrogen-containing functional groups. Source: Comprehensive Organic Synthesis by Barry M. Trost and Ian Fleming (Volume 7):

Other Research Applications

  • Asymmetric Synthesis: LiEt3BH can be employed in certain asymmetric synthesis reactions, where the reducing agent helps create a new chiral center in a molecule with high enantioselectivity (enantiomer purity). Source: Chirality in Drug Design and Development by Michael J. Frisch and Eugen Weber (Chapter 4):
  • Polymer Chemistry: LiEt3BH finds applications in polymer research, particularly for the controlled polymerization of certain monomers. The reducing properties of LiEt3BH can be used to initiate or terminate polymerization reactions.

Lithium trisiamylborohydride is an organoboron compound characterized by its formula C15H33BLi\text{C}_{15}\text{H}_{33}\text{BLi}. It is a colorless or white liquid, commonly available as a solution in tetrahydrofuran. This compound is recognized for its exceptional reducing properties, particularly in organic and organometallic chemistry. Lithium trisiamylborohydride is noted for being a stronger reducing agent than both lithium borohydride and lithium aluminum hydride, making it particularly useful for challenging substrates that require specific reactivity conditions .

  • Reduction of Alkyl Halides: It effectively reduces alkyl halides to their corresponding alkanes.
  • Reduction of Carbonyl Compounds: This compound can reduce sterically hindered carbonyls and cyclic ketones with high stereoselectivity, making it valuable in synthetic organic chemistry.
  • Functional Group Transformations: It can reduce acid anhydrides to alcohols and carboxylic acids, as well as lactones to diols. Additionally, it facilitates the ring-opening of epoxides with regio- and stereochemical control .
  • Deprotonation: Lithium trisiamylborohydride can deprotonate carboxylic acids without reducing the resulting lithium carboxylates.

The reactivity of lithium trisiamylborohydride often allows for selective transformations that are not achievable with other hydride reagents .

Lithium trisiamylborohydride is synthesized through the reaction of lithium hydride with triisopropylborane in tetrahydrofuran. The general reaction can be represented as follows:

\text{LiH}+\text{B C}_5\text{H}_{11})_3\rightarrow \text{Li B C}_5\text{H}_{11})_3\text{H})}

This synthesis method results in a stable complex that remains effective indefinitely when protected from moisture and air .

Lithium trisiamylborohydride finds applications primarily in organic synthesis, including:

  • Synthesis of Complex Molecules: It is employed in the reduction of complex organic molecules where traditional methods might fail.
  • Organic Chemistry Research: Its unique reactivity makes it a subject of interest for developing new synthetic methodologies in academic research.
  • Pharmaceutical Development: The ability to selectively reduce functional groups makes it useful in pharmaceutical synthesis and medicinal chemistry .

Interaction studies involving lithium trisiamylborohydride focus primarily on its reactivity with various functional groups. It has been shown to interact effectively with cyclic ketones and other sterically hindered substrates, leading to notable stereochemical outcomes. Furthermore, its interactions with nucleophiles have been explored in various synthetic pathways, showcasing its versatility as a reagent .

Lithium trisiamylborohydride shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaReducing StrengthUnique Features
Lithium borohydrideLiBH4ModerateCommonly used but less selective than lithium trisiamylborohydride.
Lithium aluminum hydrideLiAlH4StrongMore reactive but less selective for sterically hindered substrates.
Sodium triethylborohydrideNaEt3BHModerateSimilar applications but less effective than lithium variants.
Lithium triethylborohydrideLiEt3BHStrongEffective for a broader range of functional groups than sodium variant.

Lithium trisiamylborohydride stands out due to its ability to selectively reduce sterically hindered substrates while maintaining high stereoselectivity, making it invaluable in complex organic syntheses .

Dates

Modify: 2023-08-16

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